5-(3,5-Dimethylphenylamino)-2-methylphenol
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Overview
Description
5-(3,5-Dimethylphenylamino)-2-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 3,5-dimethylphenylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenylamino)-2-methylphenol typically involves the reaction of 3,5-dimethylaniline with 2-methylphenol under specific conditions. One common method involves the use of a catalyst such as palladium in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenylamino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
5-(3,5-Dimethylphenylamino)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenylamino)-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Similar structure but lacks the amino group.
2-Methylphenol: Similar structure but lacks the dimethylphenylamino group.
3,5-Dimethylaniline: Similar structure but lacks the phenol group.
Uniqueness
5-(3,5-Dimethylphenylamino)-2-methylphenol is unique due to the presence of both the phenol and dimethylphenylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-(3,5-dimethylanilino)-2-methylphenol |
InChI |
InChI=1S/C15H17NO/c1-10-6-11(2)8-14(7-10)16-13-5-4-12(3)15(17)9-13/h4-9,16-17H,1-3H3 |
InChI Key |
LMHQFKNVCUEZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=CC(=C2)C)C)O |
Origin of Product |
United States |
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